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Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzyl alcohol

Cat. No.: B147650 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 4-(Trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Trifluoromethyl)benzyl alcohol (CAS No: 349-95-1), a key intermediate in the synthesis of

various pharmaceutical compounds and advanced materials. The document details its

characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,

and Mass Spectrometry (MS), supported by detailed experimental protocols.

Chemical Structure and Properties
Molecular Formula: C₈H₇F₃O

Molecular Weight: 176.14 g/mol [1]

IUPAC Name: [4-(trifluoromethyl)phenyl]methanol[1]

Synonyms: p-Trifluoromethylbenzyl alcohol, 4-(Trifluoromethyl)benzenemethanol[2][3]

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from various spectroscopic

analyses of 4-(Trifluoromethyl)benzyl alcohol.
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Table 1: ¹H NMR Spectroscopic Data
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.62 Doublet (d) 8.16 2H Aromatic (Ar-H)

7.47 Doublet (d) 8.08 2H Aromatic (Ar-H)

4.77 Singlet (s) - 2H
Methylene (-

CH₂)

1.92
Broad Singlet (br,

s)
- 1H Hydroxyl (-OH)

Solvent: CDCl₃,

Frequency: 400

MHz[4]

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity (from
C-F coupling)

Coupling Constant
(J, Hz)

Assignment

144.9 - -
Ar-C (quaternary,

attached to CH₂OH)

129.9 Quartet (q) J(C-F) = 32.8
Ar-C (quaternary,

attached to CF₃)

127.0 - - Ar-CH

125.6 Doublet (d) J(C-F) = 4.04 Ar-CH

122.9 - -

CF₃ (quartet

expected, not fully

described)

64.6 - - Methylene (-CH₂)

Solvent: CDCl₃,

Frequency: 101

MHz[4]

Table 3: Mass Spectrometry (GC-MS) Data
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m/z Relative Intensity (%) Assignment

176 83.7 [M]⁺ (Molecular Ion)

175 18.1 [M-H]⁺

157 17.9 [M-H-H₂O]⁺

145 19.9 [M-CH₂OH]⁺ or [C₇H₄F₃]⁺

127 83.9 [C₇H₄F₂]⁺

107 100.0
[M-CF₃]⁺ or [C₇H₆O]⁺ (Base

Peak)

79 54.1 [C₆H₅O-H₂]⁺

77 24.8 [C₆H₅]⁺

Ionization Mode: Electron

Ionization (EI)[1][5]

Table 4: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Description of Absorption Functional Group

~3400-3200 Broad, strong O-H stretch (alcohol)

~3100-3000 Sharp, medium Aromatic C-H stretch

~2950-2850 Sharp, medium-weak Aliphatic C-H stretch (-CH₂)

~1620, 1500, 1450 Sharp, medium-weak Aromatic C=C ring stretch

~1325 Very strong C-F stretch

~1160, 1120 Very strong C-F stretch

~1070 Strong C-O stretch (primary alcohol)

Note: This table represents

characteristic absorption

bands for this compound class.

Specific peak values can vary

slightly based on the sampling

method (e.g., liquid film, ATR).

Experimental Protocols
The following sections describe generalized protocols for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher

spectrometer.[4]

Sample Preparation: Approximately 5-10 mg of 4-(Trifluoromethyl)benzyl alcohol is
dissolved in ~0.5 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of

Tetramethylsilane (TMS) may be added as an internal standard, although referencing to the

residual solvent peak is common.[6]

Instrumentation: A spectrometer such as a Jeol 400 MHz instrument is used.[4]

Data Acquisition:
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The sample is placed in the spectrometer and the magnetic field is shimmed to ensure

homogeneity.

For ¹H NMR, standard pulse sequences are used.

For ¹³C NMR, proton-decoupled sequences are used to simplify the spectrum to single

lines for each unique carbon, except where C-F coupling is observed.[4]

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The

resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are

referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[4]

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the molecular weight and fragmentation pattern of the compound.

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

like dichloromethane or ethyl acetate.

Instrumentation: A system such as a Thermo Scientific ISQ Single Quadrupole GC-MS can

be utilized.[4]

GC Conditions (Typical):

Injector: Split/splitless inlet at 260°C.

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is

commonly used.[7]

Oven Program: Start at 60°C, hold for 2-5 minutes, then ramp at 10-35°C/min to a final

temperature of 270-280°C.[7]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Scans a mass range of m/z 40-400.

Interface Temperature: 250-280°C.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: As 4-(Trifluoromethyl)benzyl alcohol is a liquid or low-melting solid at

room temperature, the spectrum can be acquired directly.[4]

Instrumentation: A Nicolet iS 5 FT-IR spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory is a suitable instrument.[4]

Data Acquisition:

A background spectrum of the clean ATR crystal is collected.

A small drop of the sample is placed onto the ATR crystal.

The sample spectrum is recorded, typically by co-adding 16-32 scans in the range of

4000-600 cm⁻¹.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a chemical compound like 4-(Trifluoromethyl)benzyl alcohol.
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General Workflow for Spectroscopic Analysis

Sample Preparation
(Dissolution/Dilution)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(FT-IR / ATR)

Mass Spectrometry
(GC-MS)

Data Acquisition
(FID / Interferogram / Mass Spectrum)

Data Processing & Analysis
(FT, Peak Picking, Integration)

Structure Elucidation &
Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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